molecular formula C13H12ClNO5S2 B14359091 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid CAS No. 90352-61-7

5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid

Cat. No.: B14359091
CAS No.: 90352-61-7
M. Wt: 361.8 g/mol
InChI Key: KOEGWBZEBRNCHY-UHFFFAOYSA-N
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Description

5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale sulfonation and chlorination processes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the desired product. Safety measures would be crucial due to the handling of strong acids and chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, compounds with sulfonyl groups are often investigated for their potential as enzyme inhibitors or pharmaceutical agents. The presence of the amino and chloro groups could enhance its binding affinity to biological targets.

Industry

Industrially, sulfonyl compounds are used in the production of dyes, detergents, and other specialty chemicals. This compound could find applications in these areas due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group is known to form strong interactions with protein targets, while the amino and chloro groups could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-chlorobenzenesulfonic acid
  • 2-Methyl-5-sulfamoylbenzenesulfonic acid
  • 2-Chloro-5-aminobenzenesulfonic acid

Uniqueness

Compared to these similar compounds, 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid features a unique combination of functional groups that could confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the same aromatic ring, along with the sulfonyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

90352-61-7

Molecular Formula

C13H12ClNO5S2

Molecular Weight

361.8 g/mol

IUPAC Name

5-(2-amino-4-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid

InChI

InChI=1S/C13H12ClNO5S2/c1-8-2-4-10(7-13(8)22(18,19)20)21(16,17)12-5-3-9(14)6-11(12)15/h2-7H,15H2,1H3,(H,18,19,20)

InChI Key

KOEGWBZEBRNCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N)S(=O)(=O)O

Origin of Product

United States

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